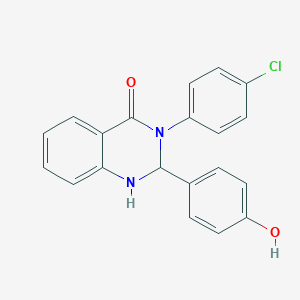
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and the inhibition of PARP has been shown to have potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is an enzyme that plays a crucial role in DNA repair, and the inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone leads to the accumulation of DNA damage and ultimately cell death. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to induce synthetic lethality in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone are mainly related to its inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
実験室実験の利点と制限
The advantages of using 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potent and selective inhibition of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity, its ability to induce DNA damage and cell death in cancer cells, and its potential to enhance the cytotoxicity of DNA-damaging agents. The limitations of using 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and administration.
将来の方向性
There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. These include:
1. Identification of biomarkers for patient selection and monitoring of treatment response.
2. Development of combination therapies with other DNA-damaging agents, such as chemotherapy and radiation therapy.
3. Investigation of the potential use of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors in other cancer types, such as prostate and pancreatic cancers.
4. Development of novel 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors with improved pharmacokinetic and pharmacodynamic properties.
5. Investigation of the potential use of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a potent and selective inhibitor of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone activity with potential therapeutic applications in cancer treatment. Its mechanism of action involves the induction of DNA damage and cell death in cancer cells, and its advantages and limitations for lab experiments have been discussed. There are several future directions for the research and development of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, and further studies are needed to determine its optimal clinical use.
合成法
The synthesis of 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 4-chloroaniline with 4-hydroxybenzaldehyde in the presence of acetic acid and ammonium acetate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to have significant activity in tumors with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. In addition, 3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone inhibitors have been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-14-7-9-15(10-8-14)23-19(13-5-11-16(24)12-6-13)22-18-4-2-1-3-17(18)20(23)25/h1-12,19,22,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBABKDLBZYHJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
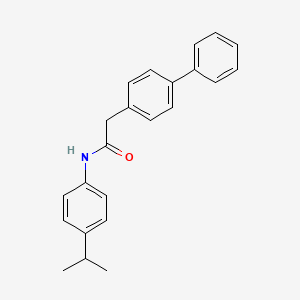

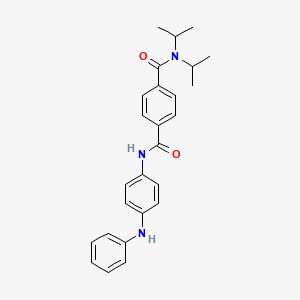
![ethyl 3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989832.png)
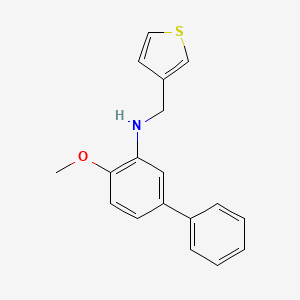
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4989839.png)
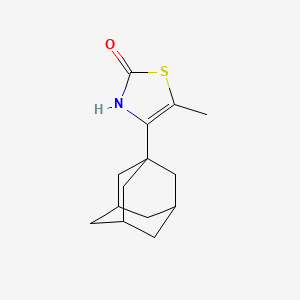
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)
![1-[6-(2,6-diisopropylphenoxy)hexyl]piperidine](/img/structure/B4989872.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4989875.png)
![bicyclo[3.3.1]nonane-2,6-diyl diacetate](/img/structure/B4989878.png)
![4-({[(4-chlorophenyl)thio]acetyl}amino)benzamide](/img/structure/B4989885.png)